2-(4-Bromophenyl)-2-oxoethyl 2-methylbutanoate
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Overview
Description
2-(4-Bromophenyl)-2-oxoethyl 2-methylbutanoate is an organic compound that features a bromophenyl group attached to an oxoethyl chain, which is further connected to a methylbutanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-2-oxoethyl 2-methylbutanoate typically involves the reaction of 4-bromophenylacetic acid with 2-methylbutanoic acid under specific conditions. One common method involves the use of thionyl chloride and triethylamine in a solvent such as 1,4-dioxane . The reaction mixture is refluxed to facilitate the formation of the desired ester compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes often utilize automated reactors and continuous flow systems to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-2-oxoethyl 2-methylbutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium methoxide or sodium ethoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 4-bromophenylacetic acid derivatives.
Reduction: Formation of 2-(4-bromophenyl)-2-hydroxyethyl 2-methylbutanoate.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Bromophenyl)-2-oxoethyl 2-methylbutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-2-oxoethyl 2-methylbutanoate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the oxoethyl and methylbutanoate moieties can form hydrogen bonds and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic acid: Shares the bromophenyl group but lacks the oxoethyl and methylbutanoate moieties.
Ethyl 4-bromobutanoate: Contains a similar ester linkage but differs in the length and structure of the carbon chain.
2-(4-Benzoyl-2-bromo-phenoxy) acetic acid: Features a benzoyl group instead of the oxoethyl chain.
Uniqueness
2-(4-Bromophenyl)-2-oxoethyl 2-methylbutanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the bromophenyl and oxoethyl moieties allows for diverse interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
100713-31-3 |
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Molecular Formula |
C13H15BrO3 |
Molecular Weight |
299.16 g/mol |
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 2-methylbutanoate |
InChI |
InChI=1S/C13H15BrO3/c1-3-9(2)13(16)17-8-12(15)10-4-6-11(14)7-5-10/h4-7,9H,3,8H2,1-2H3 |
InChI Key |
DWEPOSPZDCKWMK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(=O)OCC(=O)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
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